molecular formula C16H17N3O B2826382 6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide CAS No. 2380142-78-7

6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No. B2826382
CAS RN: 2380142-78-7
M. Wt: 267.332
InChI Key: MFJRWKILEUUXPJ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have shown significant biological activity and are used in various therapeutic applications . They are often used as building blocks in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For example, one method involves the Biginelli reaction, which is an acid-catalyzed cyclocondensation reaction .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring . The molecular weight of a similar compound, N-(2,6-Dimethylphenyl)pyridine-2-carboxamide, is 226.27 .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, protodeboronation of boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly. For a similar compound, N-(2,6-Dimethylphenyl)pyridine-2-carboxamide, the molecular weight is 226.27 .

Future Directions

The future directions in the field of pyrimidine derivatives are promising. They are being studied for their potential in various therapeutic applications, including as kinase inhibitors .

properties

IUPAC Name

6-cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-4-3-5-11(2)15(10)19-16(20)14-8-13(12-6-7-12)17-9-18-14/h3-5,8-9,12H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJRWKILEUUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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